molecular formula C14H10N2O5S B1208829 2-[[2-(3-Nitrophenyl)-2-oxoethyl]thio]-3-pyridinecarboxylic acid

2-[[2-(3-Nitrophenyl)-2-oxoethyl]thio]-3-pyridinecarboxylic acid

Cat. No. B1208829
M. Wt: 318.31 g/mol
InChI Key: NLLVFBUITXSIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(3-nitrophenyl)-2-oxoethyl]thio]-3-pyridinecarboxylic acid is an aromatic ketone.

Scientific Research Applications

Synthesis and Antihypertensive Activity

Various derivatives of 5-thio-2-pyridinecarboxylic acid, closely related to 2-[[2-(3-Nitrophenyl)-2-oxoethyl]thio]-3-pyridinecarboxylic acid, have been synthesized and found to be orally active antihypertensive agents in spontaneously hypertensive rats. One such compound, 5-[m-trifluorobenzyl) thio]-2-pyridinecarboxylic acid, showed particular promise, leading to further biological studies (Finch et al., 1979).

Antibacterial Activity

A series of 2(4-pyridyl)-5[(aryl/heteroarylamino)-1-oxoethyl]thio-1,3,4-oxadiazoles were synthesized, including compounds closely resembling 2-[[2-(3-Nitrophenyl)-2-oxoethyl]thio]-3-pyridinecarboxylic acid. These compounds exhibited significant in vitro anti-tubercular activity, with some showing over 90% inhibition at very low concentrations against Mycobacterium tuberculosis (Raval et al., 2014).

Antioxidant, Anti-inflammatory, and Antiulcer Activity

Compounds similar to 2-[[2-(3-Nitrophenyl)-2-oxoethyl]thio]-3-pyridinecarboxylic acid have been synthesized and evaluated for their antioxidant, anti-inflammatory, and antiulcer activities. Some derivatives showed significant efficacy in these areas, with results comparable to standard treatments (Subudhi & Sahoo, 2011).

Tyrosinase Inhibition

Biphenyl-based compounds, including those with structures related to 2-[[2-(3-Nitrophenyl)-2-oxoethyl]thio]-3-pyridinecarboxylic acid, have been synthesized and demonstrated significant anti-tyrosinase activities. These activities are crucial for treatments of hypertension and inflammation (Kwong et al., 2017).

Selective Peptide Synthesis

The use of 2-thiopyridone, structurally related to 2-[[2-(3-Nitrophenyl)-2-oxoethyl]thio]-3-pyridinecarboxylic acid, has been explored in peptide synthesis. It has been found effective in removing the Nα-o-nitrophenylsulfenyl group in both conventional and solid-support peptide synthesis, illustrating its utility in selective peptide bond formation (Tun-kyi, 1978).

Efficient Synthesis of Nicotinic Acid Derivatives

Novel routes to synthesize pyridine ring compounds, including those similar to 2-[[2-(3-Nitrophenyl)-2-oxoethyl]thio]-3-pyridinecarboxylic acid, have been developed. These compounds are key intermediates in manufacturing COMT inhibitors, demonstrating their importance in pharmaceutical applications (Kiss et al., 2008).

Synthesis of Novel Magnetic Nickel(II) Complexes

The synthesis of new β-diketone-functionalized pyridinecarboxylate ligands, closely related to 2-[[2-(3-Nitrophenyl)-2-oxoethyl]thio]-3-pyridinecarboxylic acid, has led to the creation of nickel(II) coordination compounds. These compounds have been studied for their magnetic properties, indicating potential applications in materials science (Hui et al., 2010).

properties

Product Name

2-[[2-(3-Nitrophenyl)-2-oxoethyl]thio]-3-pyridinecarboxylic acid

Molecular Formula

C14H10N2O5S

Molecular Weight

318.31 g/mol

IUPAC Name

2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid

InChI

InChI=1S/C14H10N2O5S/c17-12(9-3-1-4-10(7-9)16(20)21)8-22-13-11(14(18)19)5-2-6-15-13/h1-7H,8H2,(H,18,19)

InChI Key

NLLVFBUITXSIQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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